Cas no 2244040-19-3 (2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1))
2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) Chemical and Physical Properties
Names and Identifiers
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- 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1)
- 3,3-difluorotetrahydro-2H-pyran-4-amine hydrochloride
- 3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride
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- MDL: MFCD34595701
- Inchi: 1S/C5H9F2NO.ClH/c6-5(7)3-9-2-1-4(5)8;/h4H,1-3,8H2;1H
- InChI Key: SVSZUXYNPHIYOP-UHFFFAOYSA-N
- SMILES: NC1CCOCC1(F)F.Cl
2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1292641-100mg |
3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride |
2244040-19-3 | 95% | 100mg |
$455 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1292641-250mg |
3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride |
2244040-19-3 | 95% | 250mg |
$665 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1292641-500mg |
3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride |
2244040-19-3 | 95% | 500mg |
$1095 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1292641-1g |
3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride |
2244040-19-3 | 95% | 1g |
$1880 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1292641-5g |
3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride |
2244040-19-3 | 95% | 5g |
$6715 | 2024-07-28 | |
| 1PlusChem | 1P023OPF-50mg |
3,3-DIFLUOROTETRAHYDRO-2H-PYRAN-4-AMINE HCL |
2244040-19-3 | 95% | 50mg |
$343.00 | 2024-05-25 | |
| 1PlusChem | 1P023OPF-100mg |
3,3-DIFLUOROTETRAHYDRO-2H-PYRAN-4-AMINE HCL |
2244040-19-3 | 95% | 100mg |
$476.00 | 2024-05-25 | |
| 1PlusChem | 1P023OPF-250mg |
3,3-DIFLUOROTETRAHYDRO-2H-PYRAN-4-AMINE HCL |
2244040-19-3 | 95% | 250mg |
$720.00 | 2024-05-25 | |
| eNovation Chemicals LLC | Y1292641-50mg |
3,3-Difluoro-tetrahydro-pyran-4-ylamine hydrochloride |
2244040-19-3 | 95% | 50mg |
$340 | 2024-07-28 |
2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1)
2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) (CAS No. 2244040-19-3): A Comprehensive Overview
2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1), identified by the CAS number 2244040-19-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities and potential applications in drug development. The presence of fluorine atoms and the unique tetrahydro structure makes this molecule particularly intriguing for researchers exploring novel therapeutic agents.
The hydrochloride salt form of 2H-Pyran-4-amine, 3,3-difluorotetrahydro- enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry. The compound's structure incorporates a pyrane ring system with amine and difluorotetrahydro substituents, which contribute to its distinct chemical properties and reactivity. These features have garnered interest from the scientific community for potential applications in the synthesis of bioactive molecules.
In recent years, there has been growing interest in fluorinated heterocycles due to their enhanced metabolic stability and binding affinity to biological targets. The incorporation of fluorine atoms into pharmaceutical compounds often improves their pharmacokinetic profiles, making them more effective in therapeutic settings. The 3,3-difluorotetrahydro moiety in this compound is particularly noteworthy, as it may contribute to its ability to interact with biological receptors in a unique manner.
Research has demonstrated that pyran derivatives can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) may play a crucial role in determining its biological efficacy. Studies have shown that modifications to the pyrane ring system can significantly alter the pharmacological properties of these compounds.
The hydrochloride salt form of this compound is particularly useful in pharmaceutical applications due to its improved solubility in water. This property is essential for drug formulation, as it allows for easier administration and absorption by the body. Additionally, the stability provided by the hydrochloride salt ensures that the compound remains effective throughout its shelf life.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy. By leveraging molecular modeling techniques, scientists can explore the interactions between 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) and biological targets such as enzymes and receptors. These studies have provided valuable insights into the potential therapeutic applications of this compound.
The synthesis of 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Researchers have developed novel synthetic pathways that enhance the efficiency of producing this compound on an industrial scale. These advancements are crucial for ensuring a steady supply of the compound for further research and development.
The pharmacological potential of this compound has been explored in various preclinical studies. Researchers have investigated its effects on different biological pathways and have identified promising leads for further development into therapeutic agents. The unique structural features of 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) make it a valuable scaffold for designing new drugs with improved efficacy and reduced side effects.
In conclusion, 2H-Pyran-4-amine, 3,3-difluorotetrahydro-, hydrochloride (1:1) represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it a compelling candidate for further research and development. As our understanding of fluorinated heterocycles continues to grow, compounds like this one are poised to play a crucial role in the discovery of novel therapeutic agents.
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